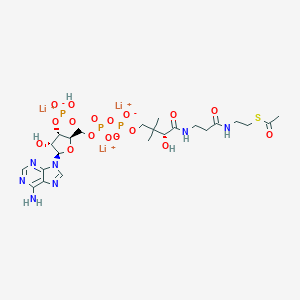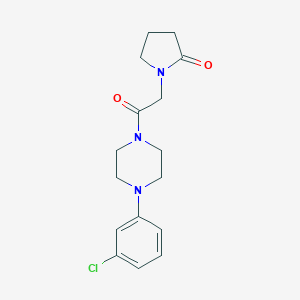
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has gained significant attention in the scientific research field. It is a derivative of piperazine and is commonly used in medicinal chemistry, especially in the development of antipsychotic drugs.
作用機序
The exact mechanism of action of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also interacts with other neurotransmitter systems, such as serotonin and glutamate, which may contribute to its anxiolytic and sedative effects.
生化学的および生理学的効果
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is responsible for its antipsychotic effects. It also increases the release of GABA, a neurotransmitter that has inhibitory effects on the central nervous system, which may contribute to its anxiolytic and sedative effects. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent and selective pharmacological effects, making it a useful tool for studying various neurotransmitter systems. However, it has several limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for the research of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-. One potential direction is the development of novel drugs based on its chemical structure, which could have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as inflammation-related disorders.
In conclusion, piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop novel drugs based on its chemical structure.
合成法
The synthesis of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves the reaction of 3-chlorophenylhydrazine with 2-oxo-1-pyrrolidineacetic acid in the presence of acetic anhydride and triethylamine. The reaction occurs through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions.
科学的研究の応用
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the development of drugs to treat various mental disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammation-related diseases.
特性
CAS番号 |
131028-02-9 |
|---|---|
製品名 |
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
分子式 |
C16H20ClN3O2 |
分子量 |
321.8 g/mol |
IUPAC名 |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-3-1-4-14(11-13)18-7-9-19(10-8-18)16(22)12-20-6-2-5-15(20)21/h1,3-4,11H,2,5-10,12H2 |
InChIキー |
HZWKRHQTTJJKDX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
正規SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
その他のCAS番号 |
131028-02-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



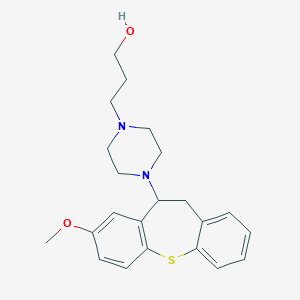
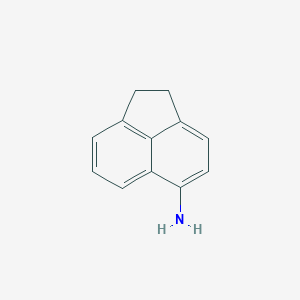
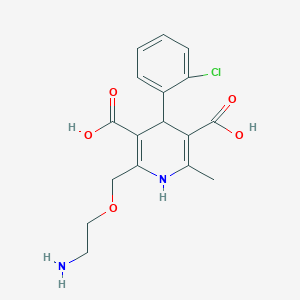
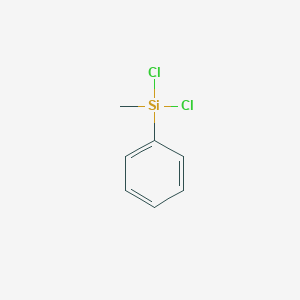
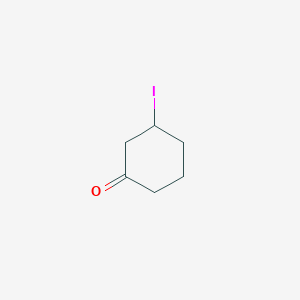
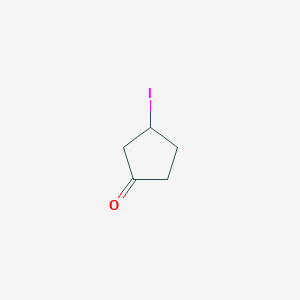
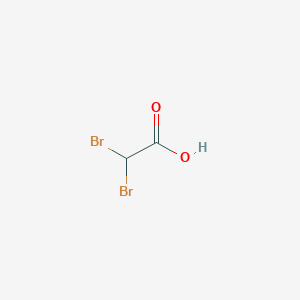
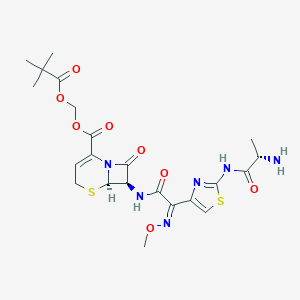
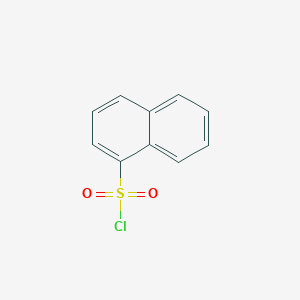
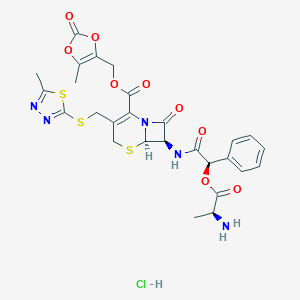
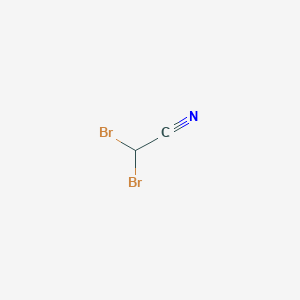
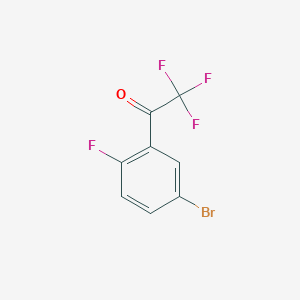
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)
